9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one
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Overview
Description
9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[421]nonan-9-one is a complex organic compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene derivative, followed by the introduction of the phosphabicyclo[4.2.1]nonan-9-one moiety through a series of reactions involving cyclization and functional group transformations. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Scientific Research Applications
9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
Similar compounds include other bicyclic phosphorous-containing molecules and naphthalene derivatives. Compared to these compounds, 9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity .
Comparison with Similar Compounds
- 9-Oxabicyclo[4.2.1]nonan-2-one
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
- 9-Borabicyclo[3.3.1]nonane
Properties
CAS No. |
384339-60-0 |
---|---|
Molecular Formula |
C18H21O3P |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(9-oxo-9λ5-phosphabicyclo[4.2.1]nonan-9-yl)naphthalene-1,4-diol |
InChI |
InChI=1S/C18H21O3P/c19-16-11-17(18(20)15-8-4-3-7-14(15)16)22(21)12-5-1-2-6-13(22)10-9-12/h3-4,7-8,11-13,19-20H,1-2,5-6,9-10H2 |
InChI Key |
VIKXWYFHMIQLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)P2(=O)C3=C(C4=CC=CC=C4C(=C3)O)O |
Origin of Product |
United States |
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